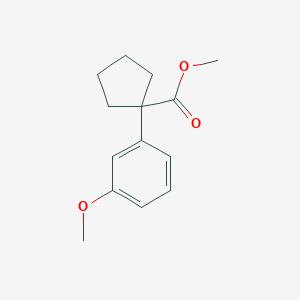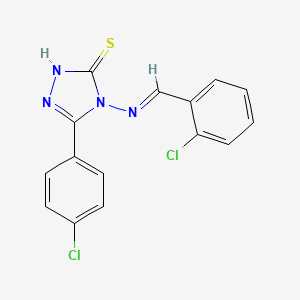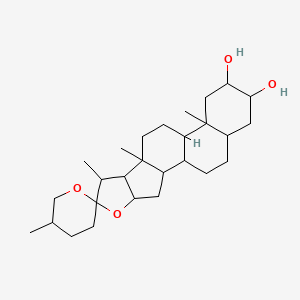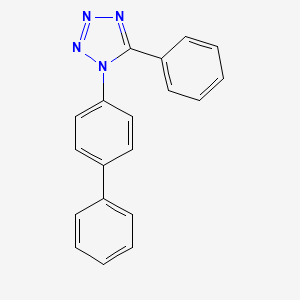
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.
Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
化学反应分析
Types of Reactions
Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanethiol derivatives.
科学研究应用
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.
Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.
相似化合物的比较
Similar Compounds
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.
Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.
Uniqueness
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.
属性
CAS 编号 |
21306-62-7 |
|---|---|
分子式 |
C11H25NO4S2 |
分子量 |
299.5 g/mol |
IUPAC 名称 |
1-hydroxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16) |
InChI 键 |
RFBZMIKSEGRCBT-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCNCCSS(=O)(=O)O)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)




![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
